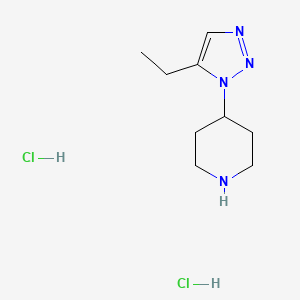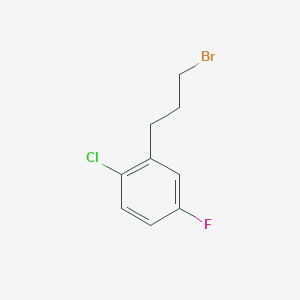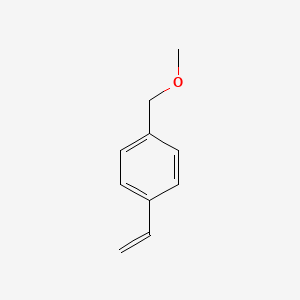![molecular formula C9H8F2OS B13607340 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-1,1-difluoroethane with 2-(methylsulfanyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-phenyl-2-(phenylsulfonyl)ethanone: Similar in structure but contains a phenylsulfonyl group instead of a methylsulfanyl group.
2,2-Difluoro-1-[4-(methylsulfanyl)phenyl]ethanone: Similar in structure but with the methylsulfanyl group at a different position on the phenyl ring.
Uniqueness
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific positioning of the methylsulfanyl group and the presence of two fluorine atoms
Properties
Molecular Formula |
C9H8F2OS |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
ZERMSNZHFOHPQK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

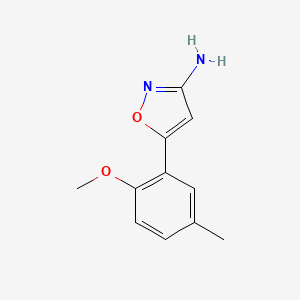
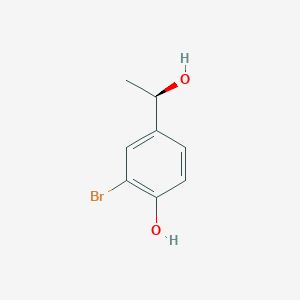
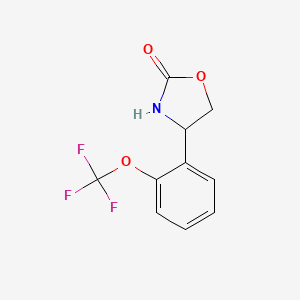
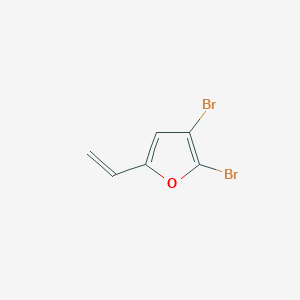
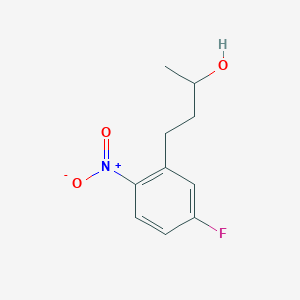
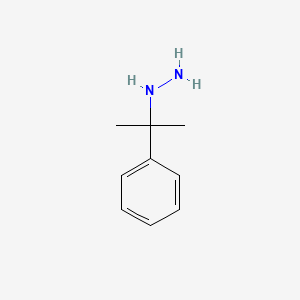
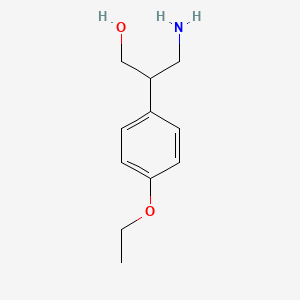

![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
